molecular formula C19H17FN4O3S B2687700 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1209840-89-0

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2687700
CAS RN: 1209840-89-0
M. Wt: 400.43
InChI Key: UYSNHEYIIWYNGS-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O3S and its molecular weight is 400.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has indicated the synthesis of novel compounds involving structural motifs similar to the specified chemical, showing significant anti-inflammatory activity. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found that among these compounds, several exhibited significant anti-inflammatory activity, highlighting the potential therapeutic applications of such derivatives in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antibacterial Evaluation

Varshney et al. (2009) synthesized a series of isoxazolinyl oxazolidinones and evaluated their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. Most synthesized compounds displayed lower minimum inhibitory concentration (MIC) values compared to linezolid against several bacterial strains, suggesting the potential of these derivatives as potent antibacterial agents (Varshney et al., 2009).

Antinociceptive and Anti-inflammatory Properties

Alam et al. (2010) designed and synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives starting from 4-fluoroaniline and ethylacetoacetate. The study assessed these compounds for their anti-inflammatory and antinociceptive activities, finding that some derivatives possessed significant anti-inflammatory and antinociceptive activities. This research underscores the potential of thiazolo[3,2-a]pyrimidine derivatives in the development of new analgesic and anti-inflammatory drugs (Alam et al., 2010).

Metabolic Stability in PI3K/mTOR Inhibitors

Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. The study involved investigating various 6,5-heterocycles to improve metabolic stability, highlighting the importance of chemical modifications in enhancing the pharmacokinetic profiles of potential therapeutic agents (Stec et al., 2011).

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-11-8-22-19-24(18(11)26)15(10-28-19)7-17(25)21-9-14-6-16(27-23-14)12-2-4-13(20)5-3-12/h2-6,8,15H,7,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSNHEYIIWYNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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